molecular formula C15H14N4 B12951346 4,4'-(1H-Imidazole-1,4-diyl)dianiline CAS No. 141915-52-8

4,4'-(1H-Imidazole-1,4-diyl)dianiline

Cat. No.: B12951346
CAS No.: 141915-52-8
M. Wt: 250.30 g/mol
InChI Key: TVWTZMZUQOKGDD-UHFFFAOYSA-N
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Description

4,4’-(1H-Imidazole-1,4-diyl)dianiline is an organic compound with the molecular formula C19H16N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including organic synthesis, polymer chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(1H-Imidazole-1,4-diyl)dianiline can be synthesized through a multi-step process involving the reaction of aniline with benzimidazole derivatives. One common method involves the substitution reaction of aniline with benzimidazole, followed by reduction to obtain the target compound . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-Imidazole-1,4-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1H-Imidazole-1,4-diyl)dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline: Similar structure but with a benzimidazole ring instead of an imidazole ring.

    4,4’-(1H-Benzimidazole-4,7-diyl)dianiline: Another derivative with a benzimidazole ring.

    4,4’-(1H-Imidazole-1,4-diyl)diphenylamine: Similar structure with diphenylamine instead of dianiline

Uniqueness

4,4’-(1H-Imidazole-1,4-diyl)dianiline is unique due to its specific imidazole-based structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

141915-52-8

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-[1-(4-aminophenyl)imidazol-4-yl]aniline

InChI

InChI=1S/C15H14N4/c16-12-3-1-11(2-4-12)15-9-19(10-18-15)14-7-5-13(17)6-8-14/h1-10H,16-17H2

InChI Key

TVWTZMZUQOKGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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